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Compound of Interest

Compound Name: Hydroxy-PEG3-Ms

Cat. No.: B3180252

Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of Hydroxy-PEG3-Ms, a

heterobifunctional linker, and its applications in the development of novel therapeutics. This

document includes its primary applications, detailed experimental protocols, and relevant data

to guide researchers in its effective use.

Introduction to Hydroxy-PEG3-Ms
Hydroxy-PEG3-Ms, or 2-(2-(2-hydroxyethoxy)ethoxy)ethyl methanesulfonate, is a versatile

linker molecule employed in bioconjugation and drug development. It features a short,

hydrophilic three-unit polyethylene glycol (PEG) chain, a terminal hydroxyl (-OH) group, and a

terminal mesylate (-OMs) group. The mesylate group is an excellent leaving group in

nucleophilic substitution reactions, making it highly reactive towards nucleophiles such as

amines, thiols, and alcohols. This reactivity is central to its utility in covalently linking different

molecular entities.[1] The PEG spacer enhances the solubility and stability of the resulting

conjugate, which can improve the pharmacokinetic properties of therapeutic agents.[2]
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Property Value

Chemical Name
2-(2-(2-hydroxyethoxy)ethoxy)ethyl

methanesulfonate

Synonyms
Hydroxy-PEG3-Mes, 8-hydroxy-3,6-dioxaoctyl

methanesulphonate

CAS Number 139115-89-2

Molecular Formula C7H16O6S

Molecular Weight 228.27 g/mol

Core Applications in Therapeutics
The primary application of Hydroxy-PEG3-Ms lies in its role as a linker in the construction of

complex therapeutic molecules, most notably Antibody-Drug Conjugates (ADCs) and

Proteolysis-Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies designed to deliver a potent cytotoxic payload

specifically to cancer cells. This is achieved by linking the cytotoxic agent to a monoclonal

antibody (mAb) that targets a tumor-specific antigen. The linker is a critical component of an

ADC, influencing its stability, solubility, and the efficiency of drug release.

The mesylate group of Hydroxy-PEG3-Ms can be reacted with a nucleophilic group (e.g., an

amine or thiol) on a cytotoxic payload to form a stable covalent bond. The hydroxyl end can be

used for further modification or to enhance the hydrophilicity of the ADC. The PEG component

of the linker can improve the pharmacokinetic profile of the ADC by increasing its solubility and

shielding it from enzymatic degradation.[3]

Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are innovative therapeutic agents that function by inducing the degradation of

specific target proteins within the cell. They are heterobifunctional molecules composed of a

ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker

that connects these two ligands.
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The linker's length and composition are crucial for the proper orientation of the target protein

and the E3 ligase to facilitate ubiquitination and subsequent degradation by the proteasome.

Hydroxy-PEG3-Ms can be used as a segment in the construction of these linkers. Its defined

length and hydrophilic nature can help to optimize the spatial arrangement and solubility of the

PROTAC molecule.

Experimental Protocols
The following are generalized protocols for the use of Hydroxy-PEG3-Ms in bioconjugation.

Optimization of reaction conditions (e.g., stoichiometry, temperature, and reaction time) is

recommended for specific applications.

Protocol 1: Conjugation of Hydroxy-PEG3-Ms to an
Amine-Containing Molecule
This protocol describes the reaction of the mesylate group of Hydroxy-PEG3-Ms with a

primary or secondary amine to form a stable amine linkage.

Materials:

Hydroxy-PEG3-Ms

Amine-containing molecule (e.g., a small molecule drug, peptide)

Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

Reaction vessel

Stirring apparatus

Purification system (e.g., HPLC, column chromatography)

Procedure:

Dissolve the amine-containing molecule (1 equivalent) in the anhydrous aprotic solvent in the

reaction vessel.
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Add the tertiary amine base (1.5-2 equivalents) to the solution to act as a proton scavenger.

Dissolve Hydroxy-PEG3-Ms (1.2 equivalents) in the same anhydrous aprotic solvent.

Add the Hydroxy-PEG3-Ms solution dropwise to the stirred solution of the amine-containing

molecule.

Allow the reaction to proceed at room temperature for 4-24 hours. The reaction progress can

be monitored by TLC or LC-MS.

Upon completion, the reaction mixture can be concentrated under reduced pressure.

Purify the resulting conjugate using an appropriate method such as HPLC or column

chromatography.

Characterize the final product by techniques such as LC-MS and NMR to confirm its identity

and purity.

Representative Reaction Data for Amine Conjugation
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Parameter Typical Value/Range Notes

Molar Ratio (Amine:Hydroxy-

PEG3-Ms)
1 : 1.2

A slight excess of the PEG

linker is often used.

Base (Equivalents) 1.5 - 2.0

To neutralize the

methanesulfonic acid

byproduct.

Reaction Time 4 - 24 hours
Dependent on the reactivity of

the amine.

Temperature Room Temperature
Can be adjusted to optimize

the reaction rate.

Post-Purification Yield 50 - 80%

Highly dependent on the

specific reactants and

purification method.

Post-Purification Purity >95%
Determined by analytical

HPLC.

Protocol 2: Conjugation of Hydroxy-PEG3-Ms to a Thiol-
Containing Molecule
This protocol outlines the reaction of the mesylate group of Hydroxy-PEG3-Ms with a thiol

group to form a stable thioether linkage.

Materials:

Hydroxy-PEG3-Ms

Thiol-containing molecule (e.g., a cysteine-containing peptide or a small molecule)

Aprotic solvent (e.g., DMF)

Base (e.g., TEA or DIPEA)

Reaction vessel
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Stirring apparatus

Purification system (e.g., HPLC)

Procedure:

Dissolve the thiol-containing molecule (1 equivalent) in the aprotic solvent.

Add the base (1.1 equivalents) to the solution to deprotonate the thiol group, forming a more

nucleophilic thiolate.

Dissolve Hydroxy-PEG3-Ms (1.2 equivalents) in the same aprotic solvent.

Add the Hydroxy-PEG3-Ms solution to the stirred solution of the thiol-containing molecule.

Allow the reaction to proceed at room temperature for 2-12 hours, monitoring by TLC or LC-

MS.

Once the reaction is complete, concentrate the mixture.

Purify the conjugate by HPLC.

Characterize the purified product by LC-MS and NMR.

Representative Reaction Data for Thiol Conjugation
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Parameter Typical Value/Range Notes

Molar Ratio (Thiol:Hydroxy-

PEG3-Ms)
1 : 1.2

A slight excess of the PEG

linker can drive the reaction to

completion.

Base (Equivalents) 1.1
To facilitate the formation of

the thiolate anion.

Reaction Time 2 - 12 hours

Thiols are generally more

nucleophilic than amines,

leading to shorter reaction

times.

Temperature Room Temperature

Post-Purification Yield 60 - 90%

Generally higher than amine

conjugations due to the higher

reactivity of thiols.

Post-Purification Purity >95%
Determined by analytical

HPLC.

Visualizing Workflows and Mechanisms
Diagrams created using Graphviz can help to visualize the reaction workflows and mechanisms

of action involving Hydroxy-PEG3-Ms.
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Conjugation of Hydroxy-PEG3-Ms with an Amine-Containing Molecule

Amine-Containing Molecule (R-NH2)

R-NH-PEG3-OH Conjugate

Hydroxy-PEG3-Ms

Base (e.g., TEA)

Deprotonation (optional) / Neutralization

Anhydrous Solvent (e.g., DMF)

PROTAC

Target-PROTAC-E3 Ligase
Ternary ComplexTarget Protein

E3 Ubiquitin Ligase

Ubiquitination Proteasome Target Protein
Degradation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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